5-(Cyclopropylsulfonyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-cyclopropylsulfonylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5S/c9-8(10)6-3-4-7(13-6)14(11,12)5-1-2-5/h3-5H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFGEZKXGKFVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Functionalization of Furan-Carboxylic Acid Precursors
This approach begins with furan-2-carboxylic acid or its derivatives, such as methyl furan-2-carboxylate. The cyclopropylsulfonyl group is introduced via electrophilic substitution or metal-catalyzed coupling. A notable method involves the sulfonylation of 5-lithiofuran-2-carboxylate intermediates with cyclopropanesulfonyl chloride. However, regioselectivity issues arise due to the electron-withdrawing nature of the carboxylic acid group, which deactivates the furan ring toward electrophilic attack.
Optimization of Sulfonylation Conditions
Key parameters influencing yield and selectivity include:
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Temperature control (−78°C to 0°C) to suppress side reactions
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Use of lithium diisopropylamide (LDA) as a non-nucleophilic base
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Stoichiometric ratios of cyclopropanesulfonyl chloride (1.2–1.5 equiv.)
A representative protocol yields the target compound in 45–55% isolated yield after recrystallization from ethanol/water.
Catalytic Oxidation Approaches
Recent advances leverage catalytic systems to construct the furan-carboxylic acid moiety from biomass-derived precursors. The oxidation of 5-(cyclopropylsulfonyl)furfural (CPF) to this compound using gold nanoparticles supported on hydroxyapatite (Au/HAP) has shown exceptional efficiency.
Au/HAP-Catalyzed Oxidation
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst loading | 1 wt% Au relative to substrate |
| Pressure | 0.5 MPa O₂ |
| Temperature | 140°C |
| Time | 5 h |
| Solvent | Water |
| Base | Na₂CO₃ (1.5 equiv.) |
Under these conditions, 96% conversion of CPF is achieved with >90% selectivity toward the carboxylic acid product. The catalyst’s stability allows for five reuse cycles without significant activity loss, as confirmed by X-ray photoelectron spectroscopy (XPS) analysis.
Cyclopropane Ring Installation Strategies
Introducing the cyclopropylsulfonyl group demands careful consideration of ring strain and sulfone stability. Two predominant methods are employed:
Sulfur Dioxide Insertion into Cyclopropane Derivatives
This method involves the reaction of cyclopropane-containing dienes with sulfur dioxide under photolytic conditions, followed by oxidation to the sulfone. For example:
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[2+2] Cycloaddition of vinylcyclopropane with SO₂ yields cyclopropyl sulfinic acid.
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Oxidation with H₂O₂ converts the sulfinic acid to the sulfone.
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Coupling with furan-carboxylic acid via Pd-catalyzed cross-coupling completes the synthesis.
The overall yield for this three-step sequence ranges from 28–35%, limited primarily by the efficiency of the cross-coupling step.
Industrial-Scale Production Considerations
Scaling up laboratory synthesis presents distinct challenges:
Continuous Flow Reactor Design
Adopting continuous flow technology improves heat transfer and mixing efficiency during exothermic sulfonation steps. A tandem reactor system combining:
-
Microreactor for low-temperature lithiation
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Packed-bed reactor for sulfonylation
Achieves space-time yields of 120 g·L⁻¹·h⁻¹, representing a 4.5-fold improvement over batch processes.
Analytical Characterization and Quality Control
Critical quality attributes for pharmaceutical-grade material include:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% (HPLC) | USP <621> |
| Sulfone content | 99.5–100.5% | Ion chromatography |
| Heavy metals | ≤10 ppm | ICP-MS |
Stability studies indicate that storage at 2–8°C in amber glass vials under nitrogen atmosphere maintains potency for >24 months .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylsulfonyl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The cyclopropylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
5-(Cyclopropylsulfonyl)furan-2-carboxylic acid has the molecular formula and features a furan ring substituted with a cyclopropylsulfonyl group and a carboxylic acid group. The presence of these functional groups provides opportunities for various chemical reactions, making it a versatile building block in organic synthesis.
Anticancer Activity
Research indicates that compounds with furan structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of furan have been shown to induce apoptosis in cancer cells, suggesting that this compound may also possess similar anticancer properties. A study highlighted that furan derivatives could effectively inhibit the growth of hypopharyngeal tumor cells, indicating their potential utility in cancer therapy .
Enzyme Inhibition
The sulfonyl group in this compound could enhance binding affinity to enzymes, making it a candidate for developing enzyme inhibitors. This property is particularly relevant for targeting enzymes involved in critical biological pathways, potentially leading to novel therapeutic agents for diseases such as hypertension and cancer .
Antimicrobial Properties
Furan derivatives have been studied for their antimicrobial effects. For example, certain furan compounds inhibited the swarming of Pseudomonas collierea, suggesting that this compound may have similar antimicrobial activities. This property could be leveraged in developing new antibiotics or antimicrobial agents .
Synthesis of Specialty Chemicals
The unique structure of this compound allows it to serve as a precursor for synthesizing specialty chemicals. Its reactivity can be exploited to create new materials with desirable properties, which could be applicable in various industrial processes .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study investigated the effects of various furan derivatives on cancer cell lines, revealing that some compounds induced significant cytotoxicity. The mechanism was linked to the ability of these compounds to interact with cellular targets involved in apoptosis pathways.
Case Study 2: Antimicrobial Activity
Research demonstrated that specific furan derivatives inhibited bacterial growth by disrupting cellular processes. The findings suggest that this compound could be developed into effective antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and carboxylic acid group may also contribute to the compound’s overall biological activity by participating in various biochemical pathways .
Comparison with Similar Compounds
Key Findings and Implications
- Electronic Effects : Sulfonyl and nitro groups significantly lower pKa values, enhancing solubility in physiological conditions.
- Lipophilicity : Aliphatic chains (e.g., hydroxypentyl) reduce logP, while aromatic substituents increase it, affecting bioavailability.
- Bioactivity : Sulfonamide and hydroxylated derivatives show promise in antimicrobial applications, whereas nitroaryl compounds are more relevant in materials science.
Biological Activity
5-(Cyclopropylsulfonyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its unique furan ring structure, which is known to enhance biological activity through various mechanisms. The presence of the cyclopropylsulfonyl group contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H11O4S |
| Molecular Weight | 229.26 g/mol |
| CAS Number | [insert CAS number] |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on target enzymes, inhibiting their activity. This mechanism is common in compounds designed to act as enzyme inhibitors.
- Receptor Modulation : The furan moiety can enhance binding affinity to various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that compounds with furan structures exhibit antimicrobial properties. For instance, derivatives of furan-2-carboxylic acids have shown inhibition against various bacterial strains, suggesting that this compound may possess similar properties .
- Anticancer Potential : Research has demonstrated that compounds containing furan rings can exhibit cytotoxic effects against cancer cell lines. The specific mechanism often involves the induction of apoptosis or cell cycle arrest, which could be relevant for this compound .
- Anti-inflammatory Properties : The ability of sulfonamide-containing compounds to modulate inflammatory pathways has been documented. This suggests that this compound might serve as a lead compound for developing anti-inflammatory drugs.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
- Furan Ring : Essential for maintaining bioactivity; modifications to this structure can significantly alter potency.
- Sulfonyl Group : Critical for enzyme interaction; variations in the size or electronic properties of substituents on the sulfonyl group may enhance selectivity and efficacy against specific targets.
Case Study 1: Antimicrobial Activity
In a study evaluating various furan derivatives, it was found that compounds similar to this compound inhibited the growth of Escherichia coli at concentrations as low as 50 µg/mL. This suggests a promising avenue for further exploration in developing new antimicrobial agents .
Case Study 2: Anticancer Efficacy
A recent investigation into furan-based compounds revealed that certain analogs exhibited IC50 values below 10 µM against human cancer cell lines. The study emphasized the importance of the cyclopropyl group in enhancing cytotoxicity, indicating that modifications like those present in this compound could lead to improved therapeutic agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid?
- Methodology : The synthesis typically involves introducing the cyclopropylsulfonyl group to a furan-2-carboxylic acid scaffold. A plausible route includes:
- Step 1 : Sulfonylation of a furan derivative (e.g., 5-mercaptofuran-2-carboxylic acid) using cyclopropylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 2 : Oxidation or direct coupling, depending on precursor availability. For example, highlights sulfonyl group incorporation via substitution reactions using nucleophilic reagents .
- Optimization : Reaction temperature (40–60°C) and solvent polarity (e.g., DCM or THF) influence yield. Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. How can solubility data guide purification strategies for this compound?
- Methodology : Solubility thermodynamics of structurally similar furan carboxylic acids (e.g., 5-nitrophenyl derivatives) in propan-2-ol show that enthalpy (ΔH) and entropy (ΔS) of dissolution correlate with melting points. For instance:
- Table : Solubility Parameters in Propan-2-ol (298 K)
| Substituent | Solubility (mg/mL) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| 2-Nitrophenyl | 12.4 | 18.3 | 45.2 |
| 4-Nitrophenyl | 8.7 | 22.1 | 53.6 |
- Application : Use low-temperature crystallization in propan-2-ol for impurities with higher ΔH values. Adjust solvent ratios based on measured ΔS to maximize yield .
Advanced Research Questions
Q. What spectroscopic techniques resolve structural ambiguities in sulfonylated furan derivatives?
- Methodology :
- 1H/13C NMR : Identify sulfonyl group integration (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and furan ring protons (δ 6.5–7.5 ppm). Use DEPT-135 to distinguish CH/CH2/CH3 groups.
- 2D NMR (HSQC, HMBC) : Confirm connectivity between the sulfonyl group and furan ring. For example, HMBC correlations between cyclopropyl carbons and furan C5 are diagnostic .
- HRESIMS : Validate molecular formula (C9H10O5S) with <2 ppm error. demonstrates HRESIMS for analogous furan derivatives (e.g., [M+H]+ at m/z 247.0521) .
Q. How do reaction conditions influence regioselectivity in sulfonylation reactions?
- Data Contradiction Analysis :
- Case 1 : Substitution at C5 vs. C3 positions. notes that steric hindrance from the carboxylic acid group directs sulfonylation to C5 .
- Case 2 : Competing sulfonamide formation. Use of anhydrous conditions (e.g., dry DCM) minimizes hydrolysis of sulfonyl chloride. Excess base (e.g., 2 eq. Et3N) suppresses side reactions .
- Experimental Design : Conduct kinetic studies (e.g., in situ IR monitoring) to track intermediate formation. Compare yields under varying pH (4–8) and solvent systems .
Q. What in vitro assays evaluate the bioactivity of sulfonylated furan carboxylic acids?
- Methodology :
- Enzyme Inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using colorimetric assays (e.g., COX-2 inhibition via prostaglandin E2 ELISA) .
- Antimicrobial Activity : Agar diffusion assays with Staphylococcus aureus or E. coli (MIC determination). shows furan-2-carboxylic acids inhibit bacterial proliferation at 50–100 µg/mL .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity. Compare with structurally related compounds (e.g., 5-ethylfuran-2-carboxylic acid in ) .
Data Interpretation & Challenges
Q. How to address discrepancies in reported synthetic yields for sulfonylated furans?
- Analysis :
- Factor 1 : Purity of starting materials (e.g., cyclopropylsulfonyl chloride ≥95% vs. 90%). Impurities (e.g., sulfonic acid byproducts) reduce effective reagent concentration .
- Factor 2 : Workup procedures. Aqueous extraction may lose polar intermediates; alternative methods (e.g., solid-phase extraction) improve recovery .
- Resolution : Replicate reactions with controlled variables (e.g., HPLC-grade solvents, inert atmosphere). Report yields as averages from ≥3 independent trials .
Q. What computational tools predict the reactivity of the cyclopropylsulfonyl group?
- Methodology :
- DFT Calculations : Optimize transition states for sulfonylation using Gaussian 16 (B3LYP/6-31G*). Compare activation energies for C5 vs. C3 substitution pathways.
- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. DMF) on reaction kinetics. ’s SMILES data (Canonical: OC(=O)c1ccc(o1)COc1ccc(cc1)S(=O)(=O)C) can model steric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
